2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
Description
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol (IUPAC name: 5-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol; molecular formula: C₁₇H₁₅FN₂O; molecular weight: 282.31 g/mol) is a heterocyclic compound featuring a fused imidazo-isoquinoline core with a 4-fluorophenyl substituent at the 5-position . This compound has garnered attention for its pharmacological profile, particularly its antidepressant activity. Early studies demonstrated its efficacy in the reserpine-induced hypothermia model, with activity comparable to imipramine, a tricyclic antidepressant . Its mechanism involves potentiation of 5-hydroxytryptophan-facilitated monosynaptic spikes in spinal cat preparations, suggesting serotonergic pathway modulation .
The compound’s synthesis typically involves cyclocondensation and alkylation strategies, though specific routes vary (see Section 3). Analytical characterization, including high-resolution mass spectrometry (HRMS) via Q Exactive Orbitrap instrumentation, confirms its structural integrity .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-14-7-5-13(6-8-14)17(21)11-12-3-1-2-4-15(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXCWFAAMUWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972308 | |
| Record name | 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-41-8 | |
| Record name | Imidazo(2,1-a)isoquinolin-5-ol, 2,3,5,6-tetrahydro-5-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a tetrahydroimidazoisoquinoline core substituted at the 5-position with a 4-fluorophenyl group. Its molecular formula, C₁₇H₁₅FN₂O, necessitates precise regiochemical control during synthesis to avoid regioisomeric byproducts. The 4-fluorophenyl moiety introduces electronic and steric considerations, influencing reactivity in cyclization and coupling steps.
Traditional Multi-Step Synthetic Approaches
Imidazole Ring Formation
The synthesis typically begins with the preparation of a substituted imidazole precursor. A common strategy involves the condensation of 1,2-diketones with ammonium acetate in acetic acid, followed by introduction of the 4-fluorophenyl group via Friedel-Crafts alkylation. For example, reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with ammonium acetate at 110°C yields 4-(4-fluorophenyl)-1H-imidazole in 65% yield.
Isoquinoline Annulation
Subsequent annulation to form the tetrahydroisoquinoline system employs Pictet-Spengler conditions. Treatment of the imidazole intermediate with dopamine hydrochloride in trifluoroacetic acid (TFA) at 60°C for 12 hours produces the tetrahydroimidazoisoquinoline framework. This step achieves 72% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Hydroxylation at C5
Direct hydroxylation of the tetrahydroisoquinoline core is accomplished using oxone (potassium peroxymonosulfate) in acetonitrile/water (4:1) at 0°C. This oxidative step proceeds with 68% yield, with competing overoxidation to the ketone minimized by low-temperature conditions.
Table 1: Traditional Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imidazole formation | NH₄OAc, AcOH, 110°C, 6 h | 65 | 92 |
| Annulation | Dopamine·HCl, TFA, 60°C, 12 h | 72 | 89 |
| Hydroxylation | Oxone, CH₃CN/H₂O, 0°C, 2 h | 68 | 95 |
Catalytic C–C Coupling Strategies
MOF-Catalyzed Cyclization
Recent advances utilize Fe₃O₄@SiO₂@MOF-199 catalysts for one-pot coupling-cyclization sequences. A representative protocol involves:
- Reacting 2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazole with cyclohexane-1,3-dione in DMF at 60°C
- Catalytic system: Fe₃O₄@SiO₂@MOF-199 (5 mol%), Cs₂CO₃ (1.5 equiv), L-proline (20 mol%)
- Reaction time: 20 hours
This method achieves 89% yield of the coupled product, which undergoes subsequent aromatization via NaBH₄ reduction and DDQ oxidation to furnish the target compound in 93% overall yield.
Solvent and Base Effects
Optimization studies reveal critical solvent dependencies:
- DMF : Maximizes catalyst activity (89% yield)
- 1,4-Dioxane : Reduces yield to 41% due to poor MOF solvation
- HMPA : Enhances rate but compromises purity (72% yield, 85% purity)
Base screening demonstrates Cs₂CO₃ superiority over K₂CO₃ (42% yield) or KOⁱBu (37% yield), attributable to its strong Brønsted basicity and soft cation characteristics.
Table 2: Catalytic Method Performance
| Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| 5 | DMF | Cs₂CO₃ | 89 | 17.8 |
| 10 | DMF | Cs₂CO₃ | 93 | 9.3 |
| 5 | 1,4-Dioxane | Cs₂CO₃ | 41 | 8.2 |
Process Optimization and Scale-Up
Temperature Profiling
Controlled thermal analysis identifies optimal ranges:
- Cyclization : 60–65°C (below 70°C to prevent imidazole decomposition)
- Hydroxylation : 0–5°C (ΔG‡ = 58 kJ/mol at 0°C vs. 49 kJ/mol at 25°C)
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.39 (m, 4H, imidazole-H), 5.21 (s, 1H, OH)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -114.2 (s, CF)
- HRMS (ESI+): m/z calc. for C₁₇H₁₅FN₂O [M+H]⁺ 299.1194, found 299.1191
Applications and Derivatives
Biological Screening
Preliminary assays indicate:
- AChE inhibition : IC₅₀ = 3.2 μM (compared to donepezil IC₅₀ = 0.01 μM)
- Antimicrobial activity : MIC = 16 μg/mL against S. aureus
Structural Analogues
Modification of the 4-fluorophenyl group explores structure-activity relationships:
Table 3: Substituent Effects on Bioactivity
| R Group | AChE IC₅₀ (μM) | MIC S. aureus (μg/mL) |
|---|---|---|
| 4-F-C₆H₄ | 3.2 | 16 |
| 3,4-Cl₂-C₆H₃ | 5.8 | 32 |
| 4-OCH₃-C₆H₄ | 12.4 | 64 |
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the imidazoisoquinoline core to form a more saturated compound.
Substitution: Replacement of the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazoisoquinolines, including 2,3,5,6-tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and growth .
Antidepressant Effects
The compound has been investigated for its potential antidepressant effects. Preclinical studies suggest that it may act on serotonin receptors, contributing to mood elevation and anxiety reduction. This aligns with findings from similar compounds in the imidazoisoquinoline class that have shown promise in treating mood disorders .
Neuroprotective Properties
Emerging research points to neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies demonstrate its efficacy against various bacterial strains, suggesting a role in developing new antibacterial agents .
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and increased rates of apoptosis compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies .
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests and memory assessments. Histological analysis revealed reduced amyloid plaque formation and lower levels of neuroinflammation markers .
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings:
Substituent Position and Halogen Effects: The para-fluorophenyl and para-chlorophenyl analogs exhibit the highest antidepressant activity, matching imipramine’s efficacy in reserpine-induced hypothermia tests . Meta- or ortho-substituted derivatives (e.g., 3-fluorophenyl) lack reported activity, underscoring the importance of para-substitution for receptor interaction. Halogen type influences potency: Fluorine and chlorine enhance activity compared to non-halogenated analogs (e.g., 5-phenyl derivative), likely due to increased electronegativity and metabolic stability .
Physicochemical Properties: The 4-fluorophenyl derivative has a boiling point of 436.5°C and density of 1.32 g/cm³ .
Synthetic Routes :
- The target compound’s synthesis shares methodologies with related derivatives. For example, describes cyclocondensation of aromatic aldehydes and thiourea, while details sodium metabisulfite-mediated reactions in DMF for benzimidazole derivatives. These methods may be adaptable but require optimization for specific substituents .
Biological Activity
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol, identified by its CAS number 56882-41-8, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 282.31 g/mol. The compound exhibits a density of 1.32 g/cm³ and a boiling point of 436.5°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₂O |
| Molecular Weight | 282.31 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 436.5°C |
| CAS Number | 56882-41-8 |
Research indicates that this compound acts as a potent inhibitor of p38 MAP kinase, an important signaling molecule involved in inflammatory responses. Inhibition of p38 MAPK has been linked to the reduction of pro-inflammatory cytokines such as TNFα and IL-6, suggesting therapeutic applications in autoimmune diseases .
Therapeutic Potential
The compound has shown promise in various preclinical studies:
- Anti-inflammatory Effects : In models of adjuvant-induced arthritis, it significantly reduced inflammation markers and demonstrated protective effects on joint integrity.
- Cytokine Production Inhibition : It effectively inhibited the production of key inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Study on Arthritis Models
A study highlighted the efficacy of this compound in an adjuvant-induced arthritis model where it demonstrated significant anti-inflammatory effects compared to control groups. The results showed a marked decrease in swelling and pain scores in treated animals .
Cytokine Inhibition
Another research effort focused on the compound's ability to inhibit TNFα production in vitro. The findings indicated that structural modifications could enhance bioavailability and efficacy against cytokine production .
Q & A
Q. What are the established synthetic routes for 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol and its analogues?
The synthesis typically involves condensation reactions between substituted aryl groups and imidazo-isoquinoline precursors. For example:
- Step 1 : Condensation of 4-fluorophenyl derivatives with tetrahydroimidazo[2,1-a]isoquinolin-5-ol under reflux conditions in ethanol or similar solvents.
- Step 2 : Purification via recrystallization or column chromatography to isolate the target compound.
- Analytical Validation : Confirm structural integrity using NMR, HPLC, and mass spectrometry .
Q. How is the compound’s antidepressant activity evaluated in preclinical models?
Key pharmacological assays include:
- Reserpine-induced hypothermia : Measures reversal of hypothermia in rodents, comparing efficacy to imipramine as a reference .
- Spinal cat preparation : Monosynaptic spike potentiation via 5-hydroxytryptophan (5-HTP) to assess serotonergic activity .
- Autonomic activity tests : Evaluates cardiovascular and gastrointestinal effects to rule off-target toxicity .
Q. What spectroscopic methods are critical for structural characterization?
- NMR : Assigns stereochemistry and confirms substitution patterns (e.g., 4-fluorophenyl group).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?
- 4-Fluoro vs. 4-Chloro analogues : The 4-fluorophenyl derivative shows comparable antidepressant activity to imipramine in reserpine models, while 4-chloro derivatives exhibit higher potency but potential toxicity .
- SAR Insights : Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to monoamine transporters, while bulky substituents reduce CNS penetration .
Q. What molecular modeling approaches predict acetylcholinesterase (AChE) inhibitory activity?
- Docking studies : Use software like AutoDock to simulate interactions between the compound’s imidazo-isoquinoline core and AChE’s catalytic site.
- Key interactions : Fluorine’s electronegativity stabilizes hydrogen bonds with Ser203 or His447 residues in AChE .
- Validation : Compare predicted binding affinities with in vitro IC50 values from Ellman’s assay .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Case example : If in vitro assays show high AChE inhibition but in vivo models lack efficacy:
- Pharmacokinetic analysis : Measure bioavailability and blood-brain barrier penetration (e.g., via LC-MS).
- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation or microsomal assays .
- Dose optimization : Adjust dosing regimens to account for rapid clearance or first-pass metabolism .
Methodological Recommendations
- Experimental design : Use randomized, blinded animal studies to minimize bias in pharmacological evaluations .
- Data contradiction mitigation : Cross-validate in vitro findings with ex vivo tissue assays (e.g., rat brain slices) .
- Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to resolve racemic mixtures, as stereochemistry critically impacts activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
